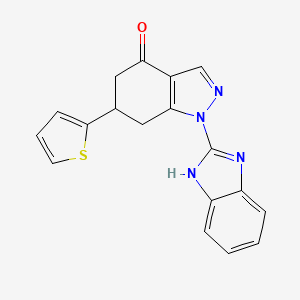

1-(1H-benzimidazol-2-yl)-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Description

This compound features a fused indazol-4-one core substituted with a benzimidazole ring at position 1 and a thiophen-2-yl group at position 4. Its synthesis likely involves condensation reactions of brominated intermediates with thiophene derivatives, as seen in analogous pathways .

Properties

IUPAC Name |

1-(1H-benzimidazol-2-yl)-6-thiophen-2-yl-6,7-dihydro-5H-indazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4OS/c23-16-9-11(17-6-3-7-24-17)8-15-12(16)10-19-22(15)18-20-13-4-1-2-5-14(13)21-18/h1-7,10-11H,8-9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKBEVOPYVPJGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1N(N=C2)C3=NC4=CC=CC=C4N3)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-2-yl)-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the benzimidazole ring through the condensation of o-phenylenediamine with an aldehyde. The thiophene ring can be introduced via a cross-coupling reaction, and the tetrahydroindazole structure can be formed through cyclization reactions involving hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-2-yl)-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(1H-benzimidazol-2-yl)-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Biological Activity

The compound 1-(1H-benzimidazol-2-yl)-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one (referred to as Compound A ) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against specific targets, and relevant research findings.

Chemical Structure and Properties

Compound A belongs to a class of compounds known as benzimidazole derivatives , characterized by the presence of a benzimidazole ring fused with an indazole moiety. The structural formula can be represented as follows:

This compound exhibits a unique combination of features that may contribute to its biological activity.

Research indicates that Compound A may act as an inhibitor of various enzymes and pathways critical in disease processes. The benzimidazole core is known for its ability to interact with biological macromolecules, which can lead to modulation of enzymatic activity.

Human Neutrophil Elastase Inhibition

One significant area of investigation is the compound's role as an inhibitor of human neutrophil elastase (HNE) . HNE is a serine protease implicated in inflammatory diseases and cancer. In a study evaluating a series of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, it was found that certain compounds exhibited potent inhibitory activity against HNE with Ki values ranging from 6 to 35 nM , indicating strong potential for therapeutic applications in managing diseases associated with excessive HNE activity .

Immunomodulatory Effects

Another study highlighted the immunomodulatory properties of benzimidazole derivatives, suggesting that they could inhibit T cell proliferation by targeting H+/K+-ATPases. This inhibition leads to intracellular acidification and subsequent effects on T cell function . Although Compound A specifically was not the focus of this study, the implications of similar compounds suggest potential pathways for immunomodulation.

Antiproliferative Activity

The antiproliferative properties of benzimidazole derivatives have been documented extensively. Compounds within this class have shown promise in inhibiting cancer cell lines through various mechanisms including cell cycle arrest and apoptosis induction. The structural features of Compound A may enhance its efficacy as an antiproliferative agent.

Table 1: Summary of Biological Activities

| Activity | Target | IC50/Ki Values | Reference |

|---|---|---|---|

| HNE Inhibition | Human Neutrophil Elastase | 6–35 nM | |

| Immunomodulation | H+/K+-ATPases | Not specified | |

| Antiproliferative Activity | Various Cancer Cell Lines | Varies |

Case Study: HNE Inhibitors

In a detailed investigation into HNE inhibitors, several derivatives were synthesized based on the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold. These compounds demonstrated competitive inhibition against HNE with kinetic studies confirming their mode of action. Notably, the stability in aqueous environments was also assessed, with some compounds maintaining effectiveness over extended periods .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound?

Answer:

The synthesis of this compound typically involves multi-step heterocyclic condensation reactions. Key steps include:

- Solvent-free Friedel-Crafts acylation using Eaton’s reagent (phosphorus pentoxide/methanesulfonic acid) to fuse benzimidazole and thiophene moieties, as demonstrated for structurally related imidazo[2,1-b]thiazoles .

- Cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates under reflux in ethanol, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Temperature-controlled coupling (e.g., 40°C) for regioselective formation of the tetrahydroindazolone core, as seen in analogous benzoimidazo-triazolone syntheses .

Basic: How is the compound structurally characterized in academic research?

Answer:

Structural elucidation relies on:

- X-ray crystallography using SHELX software for refining crystal parameters, with emphasis on planar deviations (e.g., <0.002 Å for pyrazole rings) and π-π interactions in asymmetric units .

- Spectroscopic analysis :

Basic: What biological activities have been investigated for this compound?

Answer:

- Antimicrobial activity : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via agar diffusion, with MIC values compared to ciprofloxacin .

- Antitumor potential : Evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values correlated to substituent electronic effects .

Advanced: Which computational methods are suitable for modeling its electronic properties?

Answer:

- Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate HOMO/LUMO energies and predict redox behavior .

- Exchange-correlation functionals incorporating exact-exchange terms (e.g., Becke’s 1993 model) to improve accuracy in thermochemical properties (average deviation <2.4 kcal/mol) .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs?

Answer:

SAR studies suggest:

-

Thiophene substitution : 2-Thienyl groups enhance antimicrobial activity due to increased lipophilicity .

-

Benzimidazole modifications : Electron-withdrawing groups (e.g., fluoro) on the benzimidazole ring improve antitumor efficacy by stabilizing π-stacking interactions with DNA .

Analog Modification Activity 5-(4-Fluorophenyl) derivative Fluorine at C4 Antitumor (IC₅₀ 8 μM) Thiazole-substituted analog Thiazole instead of thiophene Reduced potency

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Answer:

- Systematic validation : Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .

- Meta-analysis : Cross-reference patent databases (e.g., USPTO, Espacenet) and academic literature to identify confounding variables (e.g., solvent polarity in cytotoxicity assays) .

Advanced: What strategies address solubility challenges in pharmacological assays?

Answer:

- Co-solvent systems : Use DMSO/water mixtures (<1% DMSO) to maintain compound stability .

- Derivatization : Introduce sulfonate or PEG groups to enhance aqueous solubility without altering core pharmacophores .

Advanced: How can synthetic yields be optimized for scale-up?

Answer:

- Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst loading) to identify optimal conditions (e.g., 65°C for Vilsmeier-Haack formylation) .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes for cyclization steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.